N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
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Overview
Description
The compound (4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone
is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety, which is a type of organic compound that is part of the benzodioxin group . This compound is potentially useful as an immunomodulator .
Scientific Research Applications
Research Applications of Naphthyridinyl Compounds
Chemical Synthesis and Heterocyclic Systems : Naphthyridinyl compounds and their derivatives are frequently explored in chemical synthesis for their potential to form novel heterocyclic systems. For example, research by Deady and Devine (2006) demonstrated the synthesis of novel annulated products from aminonaphthyridinones, showcasing the versatility of naphthyridinyl derivatives in creating new heterocyclic systems with potential pharmacological activities Deady & Devine, 2006.
Pharmacological Activities : The study of naphthyridinyl derivatives in pharmacology is evident in the exploration of their anticancer activities. Kong et al. (2018) investigated a novel naphthyridine derivative, which showed promising anticancer activity in human malignant melanoma cell lines through induction of necroptosis and apoptosis, indicating the potential of these compounds in cancer treatment strategies Kong et al., 2018.
Antimicrobial and Antioxidant Properties : The synthesis and evaluation of naphthyridinyl derivatives for antimicrobial and antioxidant activities highlight their potential in addressing microbial infections and oxidative stress-related conditions. Bassyouni et al. (2012) synthesized a series of naphthyridinyl derivatives and evaluated their antioxidant and antimicrobial activities, demonstrating the multifaceted applications of these compounds in medicinal chemistry Bassyouni et al., 2012.
Anticonvulsant Agents : The design and synthesis of naphthyridinyl derivatives as sodium channel blockers and anticonvulsant agents further illustrate the therapeutic potential of these compounds. Malik and Khan (2014) reported on the synthesis of novel derivatives showing potent anticonvulsant activity, underlining the role of naphthyridinyl compounds in developing new treatments for epilepsy Malik & Khan, 2014.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets, including enzymes, receptors, and ion channels .
Mode of Action
The mode of action would depend on the specific target of the compound. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound might act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .
Biochemical Pathways
Without specific information on the compound’s target, it’s challenging to determine the exact biochemical pathways it might affect. It’s likely that the compound could influence multiple pathways, given the complexity of biological systems .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system in which it’s administered. Factors such as solubility, stability, and molecular size can influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific biochemical pathways it affects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-14-4-6-16-20(25-15-5-7-18-19(12-15)29-11-10-28-18)17(13-23-21(16)24-14)22(27)26-8-2-3-9-26/h4-7,12-13H,2-3,8-11H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGSWHDQORXPAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC4=C(C=C3)OCCO4)C(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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